5-Cyclopropoxy-N-methyl-4-(methylthio)pyridin-3-amine
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Overview
Description
5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol It is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Methylation and Methylsulfanylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CYCLOPROPOXY-N-METHYL-5-(METHYLSULFANYL)PYRIDIN-3-AMINE
- Other Pyridine Derivatives : Compounds with similar pyridine cores but different substituents.
Uniqueness
5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE is unique due to the specific combination of its cyclopropoxy, N-methyl, and methylsulfanyl groups. This unique structure may confer distinct chemical and biological properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-4-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-8-5-12-6-9(10(8)14-2)13-7-3-4-7/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
UEAGBBMCZTZAAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1SC)OC2CC2 |
Origin of Product |
United States |
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